4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-14-8-6-13(7-9-14)21-11-12(10-17(21)22)18-19-15-4-2-3-5-16(15)20-18/h2-9,12H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPUVMBBKJPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183841 | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491874-25-0 | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491874-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Benzimidazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Pyrrolidinone: The benzimidazole intermediate is then reacted with a suitable pyrrolidinone precursor, often through a cyclization reaction.
Introduction of Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole or pyrrolidinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit promising anticancer properties. The structural features of 4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one suggest potential activity against various cancer cell lines. Studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Benzimidazole derivatives have been extensively studied for their antimicrobial effects. The compound has shown effectiveness against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Neuropharmacological Applications
The structure of this compound suggests potential neuroprotective effects, which are critical in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into similar compounds has indicated that they may enhance cognitive function and provide neuroprotection through antioxidant mechanisms and modulation of neurotransmitter systems.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Compounds like this compound have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer types. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |
| Study C | Neuropharmacology | Indicated improvement in cognitive function in animal models, suggesting potential for treating neurodegenerative diseases. |
| Study D | Anti-inflammatory Effects | Reduced markers of inflammation in animal models, supporting its use in chronic inflammatory conditions. |
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the pyrrolidinone-attached phenyl ring or modifications to the benzimidazole moiety. These variations influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison based on available data.
Structural Variations and Physicochemical Properties
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Halogenated analogs (e.g., SY095708 with 4-F, 4b with 4-Cl) introduce electron-withdrawing effects, which may alter redox stability or target affinity .
Ether-linked groups (e.g., allylphenoxyethyl in ) introduce steric bulk and flexibility, which could affect binding kinetics .
Heterocycle Replacement :
- Compounds with triazolyl or triazole-thione cores () show divergent activities, underscoring the benzimidazole’s critical role in target recognition .
Biological Activity
4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one, identified by its CAS number 491874-25-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H17N3O, with a molecular weight of 297.35 g/mol. The structural framework includes a benzimidazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. In particular:
- In vitro studies demonstrated that derivatives exhibit IC50 values in the low micromolar range against several cancer types, including colon and breast cancer cells .
| Compound | Cancer Type | IC50 Value (μM) |
|---|---|---|
| This compound | HCT116 (Colon) | 0.64 |
| Similar Derivative | MCF7 (Breast) | 0.75 |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. The compound's effectiveness against Gram-positive and Gram-negative bacteria was evaluated through minimum inhibitory concentration (MIC) tests:
- Notable findings include significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent effects compared to standard antibiotics .
| Compound | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| This compound | S. aureus | 50 |
| Similar Derivative | E. coli | 62.5 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The benzimidazole scaffold has been associated with the inhibition of various kinases involved in cancer progression, including PLK4 and FGFR .
- Cell Cycle Arrest : Studies indicate that treatment with such compounds leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
Q & A
Q. What are the common synthetic routes for 4-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves cyclocondensation of 1,2-diaminobenzene with a pyrrolidinone intermediate. For example:
- Route A : React 1-(4-methoxyphenyl)pyrrolidin-2-one with 1,2-diaminobenzene under acidic reflux (e.g., 4 M HCl) for 24 hours. Neutralize with NaOH to isolate the product .
- Route B : Use a Heck–Matsuda desymmetrization strategy to introduce aryl groups enantioselectively. For analogous compounds, palladium catalysts and chiral ligands (e.g., (R)-BINAP) achieve high enantiomeric excess (e.g., 84% yield, 99% ee) .
Table 1 : Comparison of Synthetic Routes
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Acidic Reflux | ~70-85% | HCl, 24 h reflux | |
| Heck–Matsuda | 48-84% | Pd(OAc)₂, (R)-BINAP, NaHCO₃ |
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystal Growth : Recrystallize from ethanol/water mixtures to obtain diffraction-quality crystals.
Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
Refinement : Employ SHELXL (via SHELX suite) for structure solution and refinement. Typical parameters: R1 < 0.06, wR2 < 0.15, and S ≈ 1.06 .
Example : A related benzimidazole-pyrrolidinone derivative crystallized in the monoclinic P21/c space group with unit cell parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, and β = 95.13° .
Q. What spectroscopic techniques are used for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~7.8 ppm for benzimidazole protons, δ ~3.8 ppm for methoxy groups) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated 453.1848 vs. observed 453.1856) .
- IR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) balance accuracy and computational cost .
- Geometry Optimization : Use 6-31G(d,p) basis sets to model ground-state structures.
- Applications :
- Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at electron-deficient benzimidazole sites).
- Simulate IR/NMR spectra for comparison with experimental data .
Q. How to resolve contradictions between computational predictions and experimental data?
- Methodological Answer :
- Step 1 : Re-optimize geometries using higher-level theory (e.g., M06-2X/def2-TZVP) to reduce basis set errors.
- Step 2 : Compare experimental vs. calculated NMR chemical shifts using scaling factors (e.g., δ(calc) = 0.96δ(exp) + 0.5) .
- Step 3 : Validate crystallographic data against DFT-optimized bond lengths/angles (e.g., C=O bond: 1.21 Å calc vs. 1.22 Å exp) .
Q. What strategies enable enantioselective synthesis of pyrrolidin-2-one derivatives?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Pd/(R)-BINAP) for Heck–Matsuda arylations. For example, desymmetrization of N-protected 2,5-dihydro-1H-pyrroles achieves >90% ee .
- Chiral Chromatography : Separate enantiomers via Daicel Chiralpak® columns (e.g., IC or IB) with hexane/isopropanol mobile phases .
Q. How are structure-activity relationships (SAR) studied for benzimidazole-pyrrolidinone hybrids?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and test biological activity .
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., orexin receptors or SV2A). Key interactions include H-bonds between pyrrolidinone C=O and Arg residues .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
